molecular formula C11H12BrF2NO2 B8668356 3-Bromo-N-Boc-2,6-difluoroaniline

3-Bromo-N-Boc-2,6-difluoroaniline

Cat. No.: B8668356
M. Wt: 308.12 g/mol
InChI Key: GFFALKCIACMPPO-UHFFFAOYSA-N
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Description

3-Bromo-N-Boc-2,6-difluoroaniline is an organic compound with the molecular formula C11H12BrF2NO2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group, a bromine atom, and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-2,6-difluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2,6-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: 3-Bromo-N-Boc-2,6-difluoroaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.

    Reduction Products: Reduction can result in the formation of amine derivatives.

Scientific Research Applications

3-Bromo-N-Boc-2,6-difluoroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-2,6-difluorophenyl)carbamate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate
  • Tert-butyl (4-bromophenyl)carbamate
  • Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate

Comparison: 3-Bromo-N-Boc-2,6-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can influence its reactivity and binding properties compared to other similar compounds. For example, the presence of fluorine atoms in the 2 and 6 positions can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry.

Properties

Molecular Formula

C11H12BrF2NO2

Molecular Weight

308.12 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2,6-difluorophenyl)carbamate

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16)

InChI Key

GFFALKCIACMPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask containing 3-bromo-2,6-difluorobenzoic acid (5 g, 21.1 mmol) under nitrogen with a condenser was added toluene (35 mL) and t-BuOH (35 mL). To this solution was added DIEA (4.4 ml, 25.3 mmol) and DPPA (5.7 mL, 26.4 mmol). The reaction mixture was heated to 111° C. in an oil bath for 48 hours. The reaction was allowed to cool to room temperature and the volatiles were removed in vacuo. The resulting residue was suspended with water and extracted with EtOAc. The organic phase was washed with water, brine, dried (Na2SO4), filtered and concentrated onto silica. Purification by flash chromatography (SiO2; 0-100% EtOAc in heptane) afforded 3.49 g (54%) of tert-butyl 3-bromo-2,6-difluorophenylcarbamate: 1H NMR (400 MHz, DMSO-d6) δ 1.34-1.54 (m, 9H) 7.17 (m, 1H) 7.63 (ddd, J=8.9, 7.9, 5.9 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Three

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